2-(4-Fluoronaphthalen-1-yl)propanoic acid
Overview
Description
2-(4-Fluoronaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C13H11FO2 It is a derivative of naphthalene, featuring a fluorine atom at the 4-position and a propanoic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoronaphthalen-1-yl)propanoic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce a propanoic acid group at the 1-position.
Fluorination: The resulting 1-propanoic acid naphthalene derivative is then subjected to electrophilic fluorination to introduce a fluorine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the propanoic acid group.
Reduction: Reduction reactions may target the carbonyl group of the propanoic acid, potentially converting it to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoronaphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The propanoic acid group can participate in ionic interactions with target proteins, influencing the compound’s overall activity.
Comparison with Similar Compounds
2-(4-Chloronaphthalen-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromonaphthalen-1-yl)propanoic acid: Contains a bromine atom at the 4-position.
2-(4-Methylnaphthalen-1-yl)propanoic acid: Features a methyl group at the 4-position.
Comparison: 2-(4-Fluoronaphthalen-1-yl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, often enhancing its potency and selectivity compared to its chloro, bromo, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8(13(15)16)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYJLWBXEMLBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695915 | |
Record name | 2-(4-Fluoronaphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3833-03-2 | |
Record name | 2-(4-Fluoronaphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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